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Introduction

Brominated alkanes are a class of organic compounds with significant industrial and synthetic
applications, ranging from fire retardants and pharmaceuticals to intermediates in organic
synthesis.[1][2] A fundamental understanding of their energetic properties is crucial for process
design, safety assessment, and predicting chemical reactivity. This technical guide provides a
comprehensive overview of the thermochemical data for brominated alkanes, focusing on the
methodologies for their determination and a compilation of key data points for researchers,
scientists, and drug development professionals.

The core thermochemical properties discussed herein are the standard enthalpy of formation
(AfH®), standard molar entropy (S°), and heat capacity (Cp). The standard enthalpy of
formation represents the change in enthalpy when one mole of a compound is formed from its
constituent elements in their most stable states.[3][4][5] These values are critical for calculating
the heat of reaction, predicting reaction spontaneity, and ensuring the thermal safety of
chemical processes.
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Part 1: Methodologies for Determination of
Thermochemical Data

The acquisition of reliable thermochemical data is paramount. Both experimental and
computational methods are employed, often in conjunction, to determine these critical
parameters. The choice of method depends on factors such as the stability of the compound,
the required accuracy, and available resources.

Experimental Methodologies

Experimental techniques provide directly measured data and are the bedrock for validating
computational models.

Bomb combustion calorimetry is a primary method for determining the standard enthalpy of
formation of organic compounds.[6] For brominated alkanes, this technique requires
specialized apparatus, specifically a rotating-bomb calorimeter.[1][6]

Causality Behind Experimental Choices:

» Why a Rotating Bomb? The combustion of brominated compounds produces a mixture of
products, including corrosive hydrobromic acid (HBr) and elemental bromine (Br2). A static
bomb would result in incomplete and non-uniform product distribution. The rotation of the
bomb ensures that the interior surfaces are washed with a reducing solution (often
containing arsenious oxide, As203), which quantitatively converts all bromine species into
bromide ions (Br~).[1] This ensures a well-defined final state, which is essential for accurate

enthalpy calculations.

» Self-Validation: Each experiment is validated through the combustion of a standard
substance with a precisely known enthalpy of combustion, such as benzoic acid.[7] This
calibration step determines the heat capacity of the calorimeter (Ccalorimeter) and ensures
the accuracy and reproducibility of the measurements.[7]

Experimental Protocol: Rotating-Bomb Combustion Calorimetry

o Sample Preparation: A precisely weighed sample of the liquid brominated alkane is
encapsulated in a combustible container (e.g., a polyester bag).
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e Bomb Loading: The encapsulated sample is placed in a crucible (e.g., platinum) within the
bomb. A known volume of a reducing solution (e.g., As203 solution) is added to the bomb.

o Assembly and Pressurization: The bomb is sealed and pressurized with an excess of pure
oxygen to approximately 3 MPa.[6]

o Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter. The
system is allowed to reach thermal equilibrium.

« Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of
the water is monitored with high precision as a function of time until a final, stable
temperature is reached.

e Product Analysis: After combustion, the contents of the bomb are analyzed to confirm
complete combustion and to quantify the amount of nitric acid formed from residual nitrogen
in the oxygen.

o Calculation: The heat released by the reaction is calculated from the temperature change
and the heat capacity of the calorimeter. Corrections are applied for the heat of combustion
of the container and fuse, and for the formation of nitric acid. This allows for the
determination of the standard internal energy of combustion (AcU®), which is then converted
to the standard enthalpy of combustion (AcH®) and subsequently the standard enthalpy of
formation (AfH®).

Reaction calorimetry measures the enthalpy change of a specific chemical reaction other than
combustion.[1] This method is often more precise for halogenated compounds because the
reaction energies (e.g., for hydrogenation, bromination, or hydrobromination) are typically an
order of magnitude lower than combustion energies, leading to smaller experimental
uncertainties.[1]

Causality Behind Experimental Choices:

» Why Reaction Calorimetry? For certain brominated alkanes, combustion can be difficult to
control or may lead to complex product mixtures. Reaction calorimetry offers a more direct
and often more accurate route to the enthalpy of formation by studying a well-defined
reaction. For example, the enthalpy of hydrogenation of a bromoalkene to a bromoalkane
can be measured precisely.
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» Self-Validation: The calorimeter is calibrated either electrically or by performing a reaction
with a known enthalpy change. The stoichiometry and completeness of the reaction are
verified using analytical techniques like chromatography or spectroscopy, ensuring the
measured heat flow corresponds to the intended transformation.

Experimental Protocol: Isothermal Reaction Calorimetry

o Reactor Setup: The reaction calorimeter (e.g., an RC1le) is assembled with the desired
reactants and solvents. The system is brought to the desired reaction temperature.

o Calibration: A "Quickcal" or similar electrical calibration is performed to determine the overall
heat transfer coefficient of the system at the experimental conditions.[8]

o Reagent Addition: The limiting reagent is added at a controlled rate. The temperature of the
reactor is maintained at a constant value by adjusting the temperature of the cooling/heating
jacket.

o Heat Flow Monitoring: The heat flow from the reactor to the jacket is monitored continuously
throughout the addition and subsequent reaction period. The total heat of reaction is the
integral of the heat flow over time.

» Data Analysis: The measured heat of reaction is used, in conjunction with the known
enthalpies of formation of the other reactants and products, to calculate the enthalpy of
formation of the target brominated alkane.

Computational Methodologies

In recent years, high-level ab initio and density functional theory (DFT) calculations have
become indispensable tools for determining thermochemical data.[9] They are particularly
valuable for unstable or difficult-to-synthesize compounds.

Gaussian-n (G3, G4) theories are composite methods that approximate a very high-level
calculation by combining the results of several lower-level calculations.[10][11] These methods
are designed to yield "chemical accuracy,” which is typically within 1-2 kcal/mol (or ~4-8 kJ/mol)
of experimental values.[10][12]

Causality Behind Method Choices:
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» Why Composite Methods? A single, extremely high-level calculation with a very large basis
set would be computationally prohibitive for most molecules. G4 theory, for example,
combines calculations to extrapolate to a high-level of theory and a complete basis set limit,
and then adds empirical corrections to account for remaining deficiencies.[10] This provides
a balance of accuracy and computational cost.[12][13]

o Trustworthiness: The reliability of these methods has been extensively benchmarked against
large sets of experimental data.[12][13][14] For brominated hydrocarbons, G4 theory has
shown good agreement with experimental values and is often used to identify erroneous
experimental data.[1][12]

Computational Workflow: G4 Thermochemistry Calculation

o Geometry Optimization: The molecular geometry is optimized using a DFT method (e.g.,
B3LYP) with a suitable basis set.

» Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to
confirm the optimized structure is a true minimum (no imaginary frequencies) and to obtain
the zero-point vibrational energy (ZPVE).

» Single-Point Energy Calculations: A series of higher-level single-point energy calculations
are performed on the optimized geometry.

o Energy Combination: The results are combined in a specific, predefined manner, including
corrections for basis set size and higher-order electron correlation effects, to yield a final,
highly accurate electronic energy.

e Thermochemical Property Calculation: The final energy, along with data from the frequency
calculation (for thermal corrections to enthalpy and entropy), is used to compute the
standard enthalpy of formation, entropy, and heat capacity.

Part 2: Data Compendium

The following tables summarize key thermochemical data for a selection of simple brominated
alkanes at 298.15 K. The data is compiled from critically evaluated sources, primarily the NIST
Chemistry WebBook and related publications.
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Table 1: Standard Enthalpy of Formation (AfH°gas) for Selected Gaseous Brominated Alkanes
at 298.15 K

Compound Name Formula AfH°gas (kJ/mol) Source
Bromomethane CHsBr -35.4+0.4 NIST[15]
Bromoethane C2HsBr -61.9+1.3 NIST[15]

Paulechka et al.
1-Bromopropane CsH7Br -89.6 £ 0.7

(2024)[1]19]

Paulechka et al.
2-Bromopropane CsH7Br -101.1 £ 0.7

(2024)[1][9]
1-Bromobutane CaHoBr -114.1+1.0 NIST[15]
2-Bromobutane CaHoBr -128.0+1.1 NIST[15]
Dibromomethane CH2Br2 25+£13 NIST[15]
Tribromomethane CHBrs 21.8+21 NIST[15]
Tetrabromomethane CBra 50.2+4.2 NIST[15]

Table 2: Standard Molar Entropy (S°gas) and Heat Capacity (Cp,gas) for Selected Gaseous
Brominated Alkanes at 298.15 K
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Compound S°gas Cp.,gas
Formula Source
Name (J/mol-K) (J/mol-K)
Bromomethane CHsBr 246.0 42.9 NIST[15]
Bromoethane C2HsBr 276.5 64.9 NIST[15]
Paulechka et al.
1-Bromopropane  CsH7Br 310.4 87.2
(2024)[1][°]
Paulechka et al.
2-Bromopropane  CsH7Br 303.4 88.3
(2024)[1][9]
1-Bromobutane CaHoBr 344.3 109.5 NIST[15]
2-Bromobutane CaHoBr 335.6 110.8 NIST[15]

Part 3: Visualizations
Experimental Workflow for Thermochemical Data
Determination

The following diagram illustrates a generalized workflow for the experimental determination of

the enthalpy of formation using calorimetry.
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Caption: Generalized workflow for calorimetric determination of enthalpy of formation.
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Relationship Between Key Thermochemical Properties

This diagram illustrates the fundamental thermodynamic relationship connecting Gibbs Free

Energy (AG), Enthalpy (AH), and Entropy (AS), which governs the spontaneity of a chemical

process.

AH AS
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T
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Caption: The relationship between Gibbs Free Energy, Enthalpy, and Entropy.

References

Paulechka, E., & Kazakov, A. (2024). Formation Enthalpies of C3 and C4 Brominated
Hydrocarbons: Bringing Together Classical Thermodynamics, Modern Mass Spectrometry,
and High-Level Ab Initio Calculations. Journal of Physical Chemistry A, 128. [Link]

Request PDF. (2025, August 6). Thermochemical Properties and Phase Behavior of
Halogenated Polycyclic Aromatic Hydrocarbons. ResearchGate. [Link]

Paulechka, E. (n.d.). Corrections to standard state in combustion calorimetry: an update and
a web-based tool. PMC. [Link]

National Institute of Standards and Technology. (n.d.). Bromine. NIST WebBook. [Link]

National Institute of Standards and Technology. (n.d.). Bromine. NIST WebBook. [Link]

© 2026 BenchChem. All rights reserved. 9/14 Tech Support


https://www.benchchem.com/product/b13157760/docs?utm_src=pdf-body-img#an-in-depth-technical-guide-to-the-thermochemical-data-of-brominated-alkanes
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8210336/
https://www.researchgate.net/publication/230880155_Thermochemical_Properties_and_Phase_Behavior_of_Halogenated_Polycyclic_Aromatic_Hydrocarbons
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7443015/
https://webbook.nist.gov/cgi/cbook.cgi?ID=C7726956&Mask=2
https://webbook.nist.gov/cgi/cbook.cgi?ID=C10097322&Mask=20
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13157760?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

National Institute of Standards and Technology. (n.d.). Bromine. NIST WebBook. [Link]

Farina Jr., D., Sirumalla, S. K., & West, R. H. (n.d.). Extensive High-Accuracy
Thermochemistry and Group Additivity Values for Halocarbon Combustion Modeling.
ChemRxiv. [Link]

National Institute of Standards and Technology. (n.d.). Bromine. NIST WebBook. [Link]

Farina Jr., D., Sirumalla, S. K., & West, R. H. (2021, May 24). Extensive High-Accuracy
Thermochemistry and Group Additivity Values for Automated Generation of Halocarbon
Combustion Models. NSF Public Access Repository. [Link]

Wikipedia. (n.d.). Quantum chemistry composite methods. [Link]
Wikipedia. (n.d.). Standard enthalpy of formation. [Link]

Request PDF. (2025, August 6). Thermochemistry of Halomethanes CFnBr4-n (n=0-3)
Based on iPEPICO Experiments and Quantum Chemical Computations. ResearchGate.
[Link]

Paulechka, E., & Kazakov, A. (2024, February 7). Evaluation of Formation Enthalpies of C3
and C4 Brominated Hydrocarbons: Bringing Together Classical Thermodynamics, Modern
Mass-Spectroscopy, and High-Level Ab Initio Calculations. National Institute of Standards
and Technology. [Link]

National Institute of Standards and Technology. (2009, October 15). Estimation of the
Thermodynamic Properties of C-H-N-O-S-Halogen Compounds at 298.15 K. Standard
Reference Data. [Link]

Request PDF. (2025, August 5). A critical review of the methods and applications of
microscale combustion calorimetry for material flammability assessment. ResearchGate.
[Link]

National Institute of Standards and Technology. (n.d.). Bromine. NIST WebBook. [Link]

National Institute of Standards and Technology. (n.d.). Bromine. NIST WebBook. [Link]

© 2026 BenchChem. All rights reserved. 10/14 Tech Support


https://webbook.nist.gov/cgi/cbook.cgi?ID=C10097322&Mask=40
https://chemrxiv.org/engage/chemrxiv/article-details/60c753b27672e3072449114f
https://webbook.nist.gov/cgi/cbook.cgi?ID=C7726956&Mask=1
https://par.nsf.gov/servlets/purl/10259941
https://en.wikipedia.org/wiki/Quantum_chemistry_composite_methods
https://en.wikipedia.org/wiki/Standard_enthalpy_of_formation
https://www.researchgate.net/publication/327244199_Thermochemistry_of_Halomethanes_CFnBr4-n_n0-3_Based_on_iPEPICO_Experiments_and_Quantum_Chemical_Computations
https://www.nist.gov/publications/evaluation-formation-enthalpies-c3-and-c4-brominated-hydrocarbons-bringing-together
https://srd.nist.gov/JPCRD/jpcrd28.pdf
https://www.researchgate.net/publication/343997530_A_critical_review_of_the_methods_and_applications_of_microscale_combustion_calorimetry_for_material_flammability_assessment
https://webbook.nist.gov/cgi/cbook.cgi?ID=C7726956
https://webbook.nist.gov/cgi/cbook.cgi?ID=C7726956&Units=SI&Mask=1#Thermo-Gas
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13157760?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

MDPI. (2026, February 17). Effect of Brominated Epoxy Resin Content on Thermophysical
and Mechanical Properties of Intumescent Fire-Protective Coatings. [Link]

ChemTeam. (n.d.). Standard Enthalpy of Formation. [Link]

TSI Journals. (2017, May 29). Reaction Calorimetry as a Tool for Thermal Risk Assessment
and Improvement of Safe Scalable Chemical Processes. [Link]

Wikipedia. (n.d.). Organobromine chemistry. [Link]

Gani, T. Z., & Kulik, H. J. (n.d.). Halogen Thermochemistry Assessed with Density Functional
Theory: Systematic Errors, Swift Corrections and Effects on Electrochemistry. PMC. [Link]

Chemistry LibreTexts. (2023, July 12). 7.3: Heats of Reactions and Calorimetry. [Link]

PDF. (n.d.). Gaussian-3(G3) Theory for Molecules Containing First- and Second-Row Atoms.
ResearchGate. [Link]

UW-Madison Chemistry 103/104 Resource Book. (n.d.). Standard Enthalpy of Formation
(M6Q8). [Link]

De Bie, E. (2016, October 27). Study in the RC1 reaction calorimeter: Schotten-Bauman
coupling to T003622 and BOC deprotection to T002633. [Link]

Chemistry LibreTexts. (2025, October 2). 4.1.7: Tabulated Enthalpy Values. [Link]
HZDR. (n.d.). calorimetric investigation of the formation of grignard reagents. [Link]

National Institute of Standards and Technology. (2009, October 15). Heat Capacities and
Entropies of Organic Compounds in the Condensed Phase Volume Il. Standard Reference
Data. [Link]

Marshall, P., Srinivas, G. N., & Schwartz, M. (2005, July 1). A Computational Study of the
Thermochemistry of Bromine. Amanote Research. [Link]

chemeurope.com. (n.d.). Standard enthalpy change of formation (data table). [Link]

© 2026 BenchChem. All rights reserved. 11/14 Tech Support


https://www.mdpi.com/2079-6412/14/2/190
https://www.chemteam.info/Thermochem/StandardEnthalpyFormation.html
https://www.tsijournals.com/articles/reaction-calorimetry-as-a-tool-for-thermal-risk-assessment-and-improvement-of-safe-scalable-chemical-processes.pdf
https://en.wikipedia.org/wiki/Organobromine_chemistry
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7510006/
https://chem.libretexts.org/Bookshelves/General_Chemistry/Map%3A_Chemistry-The_Central_Science(Brown_et_al.)/05._Thermochemistry/5.5%3A_Calorimetry
https://www.researchgate.net/publication/235081298_Gaussian-3G3_Theory_for_Molecules_Containing_First-_and_Second-Row_Atoms
https://chem.wisc.edu/deptfiles/genchem/netorial/modules/thermodynamics/enthalpy/enthalpy02.htm
https://www.coursehero.com/file/102941016/RC-VTL-1278-T002633-Schotten-Bauman-BOC-deprotectionpdf/
https://chem.libretexts.org/Courses/Solano_Community_College/SCC%3A_Chem_160/4%3A_Thermochemistry/4.1%3A_Energy_and_Chemical_Reactions/4.1.7%3A_Tabulated_Enthalpy_Values
https://www.hzdr.de/db/Cms?pOid=22115&pNid=0
https://srd.nist.gov/JPCRD/jpcrd235.pdf
https://amanote.com/research/a-computational-study-of-the-thermochemistry-of-bromine-and-iodine-containing-methanes-and-methyl-radicals-doi-10-1021-jp0518052
https://www.chemeurope.com/en/encyclopedia/Standard_enthalpy_change_of_formation_%28data_table%29.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13157760?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

¢ Request PDF. (2025, August 7). Thermochemistry of C7H16 to C10H22 Alkane Isomers:
Primary, Secondary, and Tertiary C-H Bond Dissociation Energies and Effects of Branching.
ResearchGate. [Link]

 MDPI. (2021, May 5). Heat Capacities and Enthalpies of Normal Alkanes in an Ideal Gas
State. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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